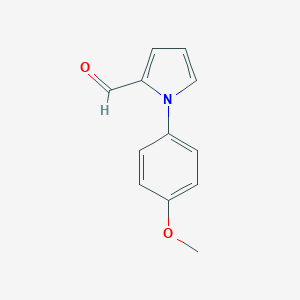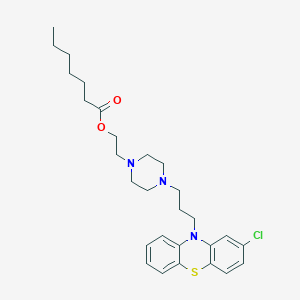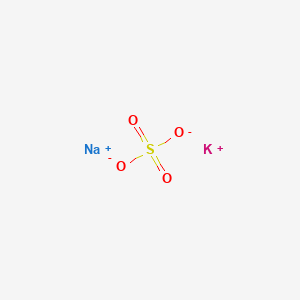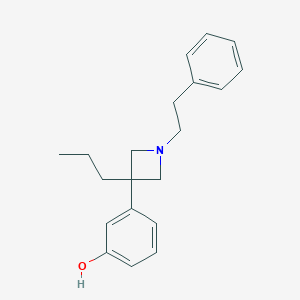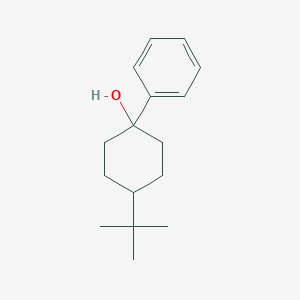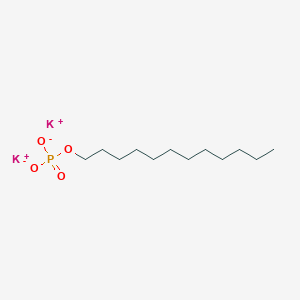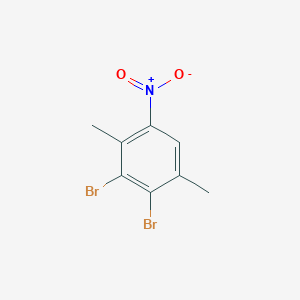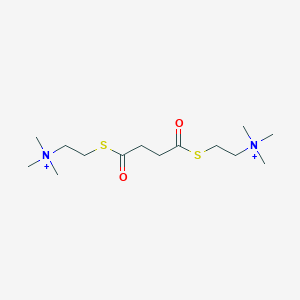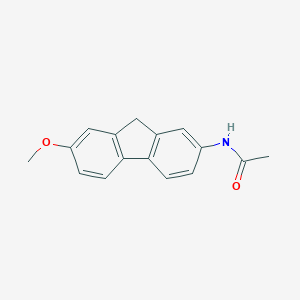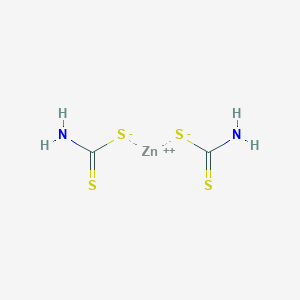
ZINC dithiocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc dithiocarbamate (ZDC) is a compound that is widely used in the field of chemistry due to its unique properties. It is a type of coordination compound that contains a zinc ion and a dithiocarbamate ligand. The compound is synthesized using various methods and has been extensively researched for its scientific applications.
科学研究应用
ZINC dithiocarbamate has been extensively researched for its scientific applications. It is widely used as a curing agent in the rubber industry due to its ability to crosslink rubber molecules. It is also used as a stabilizer in PVC and other polymers. ZINC dithiocarbamate has been shown to have antifungal and antibacterial properties and is used as a preservative in the food industry. In addition, ZINC dithiocarbamate has been studied for its potential use as a catalyst in various chemical reactions.
作用机制
ZINC dithiocarbamate works by coordinating with metal ions in the system and forming complexes. These complexes can then interact with other molecules, leading to various chemical reactions. In the rubber industry, ZINC dithiocarbamate acts as a curing agent by crosslinking rubber molecules through the formation of coordination bonds. In the food industry, ZINC dithiocarbamate acts as a preservative by interacting with metal ions in the food and preventing the growth of bacteria and fungi.
生化和生理效应
ZINC dithiocarbamate has been shown to have potential biochemical and physiological effects. Studies have shown that ZINC dithiocarbamate can induce oxidative stress in cells, leading to cell death. ZINC dithiocarbamate has also been shown to have potential neurotoxic effects and can affect the immune system. However, more research is needed to fully understand the biochemical and physiological effects of ZINC dithiocarbamate.
实验室实验的优点和局限性
ZINC dithiocarbamate has several advantages and limitations for lab experiments. One advantage is its ability to form stable complexes with metal ions, making it useful in various chemical reactions. However, ZINC dithiocarbamate can also be toxic to cells and organisms, making it important to use caution when handling the compound. In addition, ZINC dithiocarbamate can be difficult to work with due to its insolubility in water.
未来方向
There are several future directions for research on ZINC dithiocarbamate. One area of research is the potential use of ZINC dithiocarbamate as a catalyst in various chemical reactions. Another area of research is the potential use of ZINC dithiocarbamate as a preservative in the food industry. Additionally, more research is needed to fully understand the biochemical and physiological effects of ZINC dithiocarbamate and its potential use in medicine.
Conclusion
In conclusion, ZINC dithiocarbamate is a compound that has been extensively researched for its scientific applications. It is synthesized using various methods and has been shown to have potential uses in the rubber, PVC, food, and chemical industries. ZINC dithiocarbamate works by coordinating with metal ions and forming complexes, leading to various chemical reactions. While ZINC dithiocarbamate has several advantages for lab experiments, it is important to use caution when handling the compound due to its potential toxicity. There are several future directions for research on ZINC dithiocarbamate, including its potential use as a catalyst and preservative, as well as its potential use in medicine.
合成方法
ZINC dithiocarbamate can be synthesized using various methods, including the reaction of zinc oxide or zinc chloride with a dithiocarbamate ligand. The most common method is the reaction of zinc oxide with carbon disulfide and a secondary amine, such as diethanolamine. The resulting product is then treated with hydrochloric acid to obtain ZINC dithiocarbamate. Other methods include the reaction of zinc chloride with a dithiocarbamate ligand in the presence of a base, such as sodium hydroxide.
属性
CAS 编号 |
18984-88-8 |
|---|---|
产品名称 |
ZINC dithiocarbamate |
分子式 |
C2H4N2S4Zn |
分子量 |
249.7 g/mol |
IUPAC 名称 |
zinc;dicarbamodithioate |
InChI |
InChI=1S/2CH3NS2.Zn/c2*2-1(3)4;/h2*(H3,2,3,4);/q;;+2/p-2 |
InChI 键 |
MBBWTVUFIXOUBE-UHFFFAOYSA-L |
SMILES |
C(=S)(N)[S-].C(=S)(N)[S-].[Zn+2] |
规范 SMILES |
C(=S)(N)[S-].C(=S)(N)[S-].[Zn+2] |
同义词 |
Zinc dithiocarbamate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



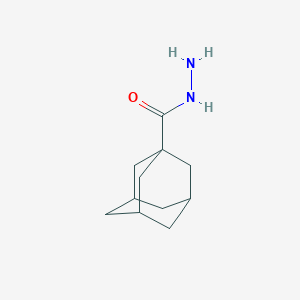
![Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B96141.png)
